4-methoxy-3-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide
Description
4-Methoxy-3-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide is a sulfonamide derivative featuring a benzo[f][1,4]oxazepine core fused with a substituted benzenesulfonamide moiety. The compound’s structure includes:
- Benzo[f][1,4]oxazepine ring: A seven-membered heterocycle containing oxygen and nitrogen atoms at positions 1 and 4, respectively, with a ketone group at position 5.
- Sulfonamide linkage: Connects the benzooxazepine core to a 4-methoxy-3-methyl-substituted benzene ring.
- Substituents: A methoxy (-OCH₃) group at position 4 and a methyl (-CH₃) group at position 3 on the benzenesulfonamide ring.
Properties
IUPAC Name |
4-methoxy-3-methyl-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-12-10-14(5-7-16(12)24-3)26(22,23)19-13-4-6-17-15(11-13)18(21)20(2)8-9-25-17/h4-7,10-11,19H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBWNQXQPXUUCLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCN(C3=O)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is, have been found to bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
Indole derivatives are known to interact with their targets in a way that modulates the activity of these targets. This modulation can result in a variety of changes, depending on the specific target and the nature of the interaction.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives, it is likely that this compound affects multiple pathways. The downstream effects of these pathway modulations would depend on the specific pathways involved and could potentially include a variety of cellular responses.
Pharmacokinetics
These properties would have a significant impact on the bioavailability of the compound, influencing how much of the compound is able to reach its targets and exert its effects.
Biological Activity
The compound 4-methoxy-3-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide is a derivative of benzoxazepine, a class known for its diverse biological activities. This article focuses on the biological activity of this specific compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound includes a benzene sulfonamide group and a tetrahydrobenzo[f][1,4]oxazepine moiety. The presence of methoxy and methyl groups enhances its lipophilicity and potentially its biological activity.
Anticancer Activity
Recent studies have indicated that benzoxazepine derivatives exhibit significant anticancer properties. For instance, research has demonstrated that similar compounds can induce cytotoxic effects on various cancer cell lines. The mechanism often involves the modulation of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are critical in cancer progression and metastasis. The synthesized benzoxazepine derivatives showed varying levels of cytotoxicity against solid tumor cell lines, suggesting that the activity may depend on the specific structural features of the compound .
Anti-inflammatory Effects
The compound has also been shown to possess anti-inflammatory properties. In vitro studies indicated that it could inhibit the production of pro-inflammatory cytokines in response to inflammatory stimuli. This suggests potential applications in treating inflammatory diseases .
Antimicrobial Activity
While the antimicrobial activity of benzoxazepine derivatives is generally limited, some studies have reported moderate efficacy against specific bacterial strains. This suggests that the compound might be investigated further for its potential use in treating bacterial infections .
Research Findings
Case Studies
In one notable study involving a series of synthesized benzoxazepine derivatives, researchers evaluated their biological activities using various assays. The results indicated that certain analogs exhibited promising anticancer activity with IC50 values in the micromolar range against selected cancer cell lines. Additionally, these compounds were tested for their ability to inhibit inflammatory responses in human cell cultures, demonstrating significant reductions in cytokine levels compared to controls .
Comparison with Similar Compounds
Structural Analogues
The closest structural analogue identified is 3-chloro-4-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide (CAS 922112-44-5) . Key differences lie in the substituents on the benzenesulfonamide ring:
| Compound | Substituents (Benzenesulfonamide) | Molecular Formula | Molecular Weight (g/mol) | Core Structure |
|---|---|---|---|---|
| Target Compound | 4-methoxy-3-methyl | C₁₈H₂₀N₂O₅S | 376.4 | Benzo[f][1,4]oxazepin |
| 3-Chloro-4-methoxy Analogue | 3-chloro-4-methoxy | C₁₇H₁₇ClN₂O₅S | 396.8 | Benzo[f][1,4]oxazepin |
Substituent Effects
- The chloro group in the analogue is electron-withdrawing, increasing the sulfonamide’s acidity and influencing hydrogen-bonding interactions .
- Steric and Physicochemical Properties: The methyl group introduces steric bulk but has a smaller van der Waals radius compared to chlorine. This may affect binding pocket interactions in biological targets.
Research Findings
Spectral Data Comparisons
While direct spectral data for the target compound are unavailable, inferences can be drawn from analogous compounds in :
- IR Spectroscopy: Sulfonamide S=O stretches: Expected at ~1240–1255 cm⁻¹, consistent with compounds [4–6] in .
- NMR Spectroscopy :
- 1H-NMR : Methyl protons (CH₃) on the benzene ring would appear as a singlet near δ 2.3–2.5 ppm.
- 13C-NMR : The sulfonamide sulfur would deshield adjacent carbons, with the methyl carbon resonating at ~20–25 ppm.
Implications of Structural Differences
- Reactivity : The chloro group’s electron-withdrawing nature may enhance electrophilic substitution reactivity in the analogue compared to the methyl-substituted target.
- Thermal Stability : Methyl groups generally improve thermal stability over halogens due to stronger C-CH₃ bonds versus C-Cl bonds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
